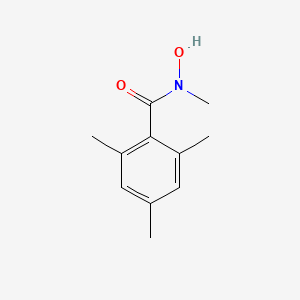

N-Hydroxy-N,2,4,6-tetramethylbenzamide

Description

N-Hydroxy-N,2,4,6-tetramethylbenzamide (CAS: 802309-05-3, ID: A272932) is a substituted benzamide featuring a hydroxylamine group (-NHOH) attached to the amide nitrogen and methyl substituents at the 2, 4, and 6 positions of the benzene ring. Its structural complexity allows for diverse reactivity, but this also necessitates careful comparison with related compounds to evaluate specificity, stability, and applications.

Properties

CAS No. |

24962-88-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-hydroxy-N,2,4,6-tetramethylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)11(13)12(4)14/h5-6,14H,1-4H3 |

InChI Key |

YOJCVIGAYPOSJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N,2,4,6-tetramethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Stainless steel or glass-lined reactors

Purification: Crystallization or recrystallization from suitable solvents

Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity and structural confirmation

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N,2,4,6-tetramethylbenzamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: this compound N-oxide

Reduction: N-Hydroxy-N,2,4,6-tetramethylbenzylamine

Substitution: Halogenated derivatives of this compound

Scientific Research Applications

N-Hydroxy-N,2,4,6-tetramethylbenzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N,2,4,6-tetramethylbenzamide involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity. Pathways involved include:

Enzyme Inhibition: Inhibition of metalloproteases by chelating metal ions in the active site.

Signal Transduction: Modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs of N-Hydroxy-N,2,4,6-tetramethylbenzamide, based on similarity scores and substituent patterns:

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| N-Hydroxy-N,2-dimethylbenzamide | 24962-88-7 | 0.91 | Methyl at 2-position; no 4,6-methyl |

| This compound | 802309-05-3 | 0.91 | Methyl at 2,4,6-positions |

| N-Benzyl-N-hydroxy-4-methylbenzamide | 1914-21-2 | 0.87 | Benzyl group; methyl at 4-position |

| Unidentified analog (A636798) | 162522-30-7 | 0.89 | Undisclosed substituents |

Key Observations :

Functional Group Reactivity

- N,O-Bidentate Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share the N,O-directing motif but feature bulkier alkyl chains, which alter coordination geometry in metal-catalyzed reactions. The target compound’s methyl substituents likely prioritize regioselectivity over flexibility in such reactions .

- Hydroxylamine Stability: Unlike mutagenic N-hydroxy amides (e.g., N-hydroxy-2-aminofluorene and N-hydroxy-N'-acetylbenzidine, which form DNA adducts), the target compound’s methyl groups may stabilize the hydroxylamine moiety, reducing electrophilicity and genotoxic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.